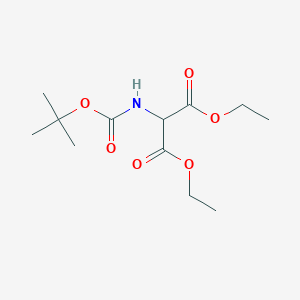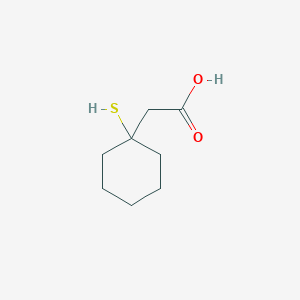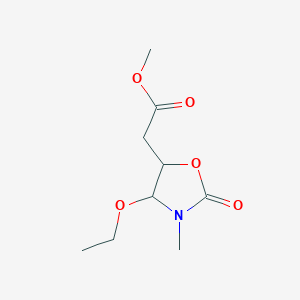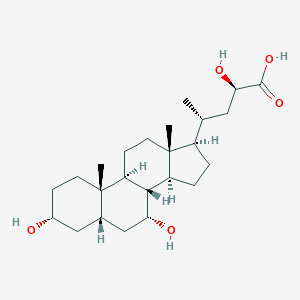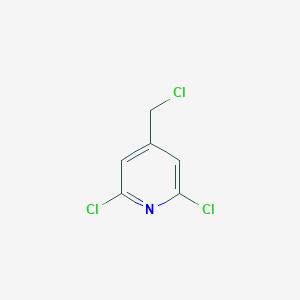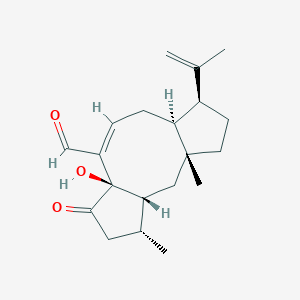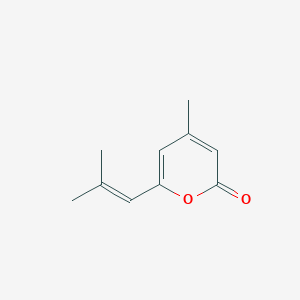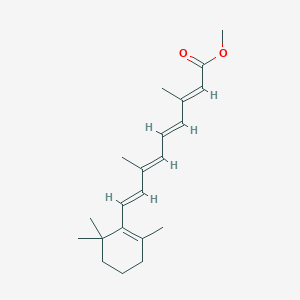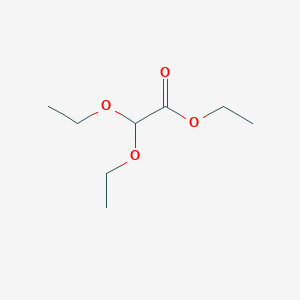
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a chemical compound that belongs to the strychnine family. It is a potent alkaloid that has been widely used in scientific research due to its unique properties. This compound has gained attention in recent years due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is complex and not fully understood. However, it is known to act as an antagonist of the glycine receptor. This receptor is involved in the transmission of inhibitory signals in the central nervous system. By inhibiting this receptor, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium can increase the excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium are diverse and depend on the concentration and duration of exposure. This compound has been shown to cause convulsions, respiratory failure, and even death in high concentrations. However, at lower concentrations, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is its potent properties that make it useful in scientific research. However, its toxicity limits its use in some experiments, and caution must be taken when handling this compound. Additionally, the complexity of its synthesis makes it expensive and time-consuming to produce.
Direcciones Futuras
There are many future directions for research involving 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has shown promise in improving cognitive function and protecting neurons from damage. Additionally, further research could be done to explore its potential in the treatment of cancer and cardiovascular diseases. Finally, research could be done to develop safer and more efficient methods of synthesis to reduce the cost and time required to produce this compound.
Conclusion:
In conclusion, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a potent alkaloid that has many potential applications in scientific research. Its unique properties make it useful in the development of new drugs and in the study of various diseases. However, caution must be taken when handling this compound due to its toxicity. Further research is needed to explore its potential in the treatment of neurological disorders, cancer, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of strychnine with potassium permanganate in the presence of sulfuric acid. This process results in the formation of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium.
Aplicaciones Científicas De Investigación
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium has been extensively used in scientific research due to its potent properties. It has been used in the development of new drugs and in the study of various diseases. This compound has shown potential in the treatment of cancer, neurological disorders, and cardiovascular diseases.
Propiedades
Número CAS |
19774-65-3 |
|---|---|
Nombre del producto |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Fórmula molecular |
C22H25N2O3+ |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
5a-hydroxy-6-methyl-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C22H25N2O3/c1-24-8-7-21-15-4-2-3-5-16(15)23-18(25)10-17-19(20(21)23)14(11-22(21,24)26)13(12-24)6-9-27-17/h2-6,14,17,19-20,26H,7-12H2,1H3/q+1 |
Clave InChI |
GKYGVZJKGMXQJI-WERHXHFJSA-N |
SMILES |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
SMILES canónico |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
Otros números CAS |
31097-73-1 |
Sinónimos |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



